molecular formula C13H15Cl B12508968 1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane

1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane

Cat. No.: B12508968
M. Wt: 206.71 g/mol
InChI Key: RARAMTOQJQNGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are characterized by their unique three-dimensional structure, which imparts distinct chemical and physical properties. The presence of a chloromethyl group and a p-tolyl group attached to the bicyclo[1.1.1]pentane core makes this compound particularly interesting for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane typically involves the derivatization of [1.1.1]propellane. A continuous flow process can be used to generate [1.1.1]propellane, which can then be directly derivatized into various bicyclo[1.1.1]pentane species . This method allows for the production of gram quantities of the desired compound with high efficiency. Additionally, photochemical transformations can be employed to introduce functional groups such as mixed ester/acyl chloride moieties .

Chemical Reactions Analysis

1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the bicyclo[1.1.1]pentane core provides structural rigidity and stability. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which impart distinct reactivity and applications compared to other derivatives.

Properties

Molecular Formula

C13H15Cl

Molecular Weight

206.71 g/mol

IUPAC Name

1-(chloromethyl)-3-(4-methylphenyl)bicyclo[1.1.1]pentane

InChI

InChI=1S/C13H15Cl/c1-10-2-4-11(5-3-10)13-6-12(7-13,8-13)9-14/h2-5H,6-9H2,1H3

InChI Key

RARAMTOQJQNGPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C23CC(C2)(C3)CCl

Origin of Product

United States

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